molecular formula C17H14N2O2S B14814068 4-{[(E)-naphthalen-2-ylmethylidene]amino}benzenesulfonamide

4-{[(E)-naphthalen-2-ylmethylidene]amino}benzenesulfonamide

Cat. No.: B14814068
M. Wt: 310.4 g/mol
InChI Key: TZBZWVWKSQXYNX-UHFFFAOYSA-N
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Description

4-[(2-naphthylmethylene)amino]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a naphthylmethylene group attached to an amino group, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-naphthylmethylene)amino]benzenesulfonamide typically involves the condensation of 2-naphthaldehyde with 4-aminobenzenesulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for 4-[(2-naphthylmethylene)amino]benzenesulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve high yields and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-[(2-naphthylmethylene)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2-naphthylmethylene)amino]benzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-naphthylmethylene)amino]benzenesulfonamide
  • 4-[(2-naphthylmethylene)amino]benzenesulfonamide derivatives : These include compounds with modifications to the naphthyl or sulfonamide groups, which may enhance their biological activity or selectivity.

Uniqueness

4-[(2-naphthylmethylene)amino]benzenesulfonamide stands out due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This selectivity is crucial for its potential use as an anticancer agent, as it minimizes off-target effects and enhances therapeutic efficacy .

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

4-(naphthalen-2-ylmethylideneamino)benzenesulfonamide

InChI

InChI=1S/C17H14N2O2S/c18-22(20,21)17-9-7-16(8-10-17)19-12-13-5-6-14-3-1-2-4-15(14)11-13/h1-12H,(H2,18,20,21)

InChI Key

TZBZWVWKSQXYNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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